Dichloro(P-cymene)tricyclohexylphosphineruthenium (II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

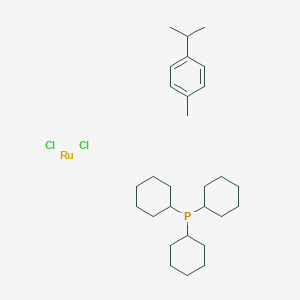

Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) is a coordination complex with the chemical formula C28H47Cl2PRu. It is an organometallic compound that features a ruthenium center coordinated to a p-cymene ligand, two chloride ions, and a tricyclohexylphosphine ligand. This compound is known for its catalytic properties and is widely used in various chemical reactions and industrial applications .

準備方法

The synthesis of Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) typically involves the reaction of ruthenium trichloride with p-cymene and tricyclohexylphosphine in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods .

化学反応の分析

Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines, amines, or carbenes.

Oxidative Addition: The compound can undergo oxidative addition reactions with organic halides, leading to the formation of new organometallic complexes.

Reductive Elimination: It can also participate in reductive elimination reactions, which are essential in catalytic cycles.

Common reagents used in these reactions include organic halides, phosphines, and amines. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydrosilylation, and polymerization reactions.

Medicinal Chemistry: The compound has been studied for its potential use in the development of anticancer drugs due to its ability to interact with biological molecules.

Material Science: It is used in the synthesis of advanced materials, including nanoparticles and coordination polymers

作用機序

The mechanism of action of Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) involves the coordination of the ruthenium center to various substrates, facilitating their transformation through catalytic cycles. The p-cymene ligand provides stability to the complex, while the tricyclohexylphosphine ligand modulates the electronic properties of the ruthenium center, enhancing its reactivity .

類似化合物との比較

Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) can be compared with other similar compounds such as:

Dichloro(p-cymene)ruthenium(II) dimer: This compound features a similar ruthenium center but lacks the tricyclohexylphosphine ligand, resulting in different reactivity and catalytic properties.

Dichloro(p-cymene)(triphenylphosphine)ruthenium(II): This compound contains a triphenylphosphine ligand instead of tricyclohexylphosphine, leading to variations in steric and electronic effects.

The uniqueness of Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) lies in its specific ligand combination, which provides a balance of stability and reactivity, making it a versatile catalyst in various chemical processes .

生物活性

Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) is an organometallic compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) features a ruthenium center coordinated to a p-cymene ligand and tricyclohexylphosphine. This unique structure contributes to its stability and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including DNA and proteins. The mechanism involves:

- Coordination to Biological Molecules : The ruthenium center can form complexes with biomolecules, facilitating various biochemical reactions.

- Cytotoxic Activity : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antitumor Activity

Research has demonstrated the potential of dichloro(P-cymene)tricyclohexylphosphineruthenium (II) as an antitumor agent. Notable findings include:

- Cytotoxicity in Cancer Cell Lines : In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer). For instance, IC50 values were determined using the MTT assay, highlighting its potency compared to traditional chemotherapeutics like cisplatin .

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| HeLa | 5.2 | Lower than cisplatin |

| MCF-7 | 4.8 | Comparable |

| BGM | 15.0 | Higher than cisplatin |

Selectivity Towards Cancer Cells

One of the promising aspects of this compound is its selectivity towards cancer cells over healthy cells. For example, complex II showed reduced cytotoxicity towards BGM cells, indicating a potential for lower side effects in therapeutic applications .

Case Studies

- Combination Therapy : A study explored the combination of dichloro(P-cymene)tricyclohexylphosphineruthenium (II) with oxicam-based ligands, demonstrating enhanced antitumor activity against colorectal and ovarian carcinoma cell lines. The combination leveraged both anti-inflammatory and anticancer properties .

- Mechanistic Investigations : Further research focused on the multitargeted nature of ruthenium complexes, which can interact with various intracellular targets, including enzymes and proteins involved in cancer progression. This multifaceted approach may lead to new therapeutic strategies against resistant cancer phenotypes .

特性

IUPAC Name |

dichlororuthenium;1-methyl-4-propan-2-ylbenzene;tricyclohexylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h16-18H,1-15H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQOOGIJMPFDJH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47Cl2PRu |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。